molecular formula C25H19FN4O5 B2936132 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207017-11-5

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2936132
CAS No.: 1207017-11-5
M. Wt: 474.448
InChI Key: UGQSEPJYGSZAMG-UHFFFAOYSA-N
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Description

“7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including oxadiazole and fluorobenzyl, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the quinazoline core: This step often involves the condensation of anthranilic acid derivatives with amines or isocyanates.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.

    Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may also possess such activities, warranting further research.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinazoline core are known to interact with biological macromolecules, potentially inhibiting their function or modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
  • 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” may exhibit unique properties due to the presence of the fluorobenzyl group. Fluorine atoms are known to influence the electronic properties of molecules, potentially enhancing their biological activity and stability.

Properties

CAS No.

1207017-11-5

Molecular Formula

C25H19FN4O5

Molecular Weight

474.448

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

UGQSEPJYGSZAMG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

solubility

not available

Origin of Product

United States

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